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Compound of Interest

Compound Name: ATB107

Cat. No.: B15600856 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ATB107 is a potent inhibitor of the enzyme indole-3-glycerol phosphate synthase (IGPS), a

critical component of the tryptophan biosynthesis pathway in Mycobacterium tuberculosis[1].

This pathway is essential for the bacterium's survival, making IGPS a promising target for novel

anti-tuberculosis drugs. ATB107 has demonstrated efficacy against both drug-sensitive and

drug-resistant strains of M. tuberculosis in vitro[1][2]. These application notes provide a

comprehensive guide for the utilization of ATB107 in tuberculosis research, including its

mechanism of action, protocols for in vitro evaluation, and a framework for in vivo studies.

Physicochemical Properties and In Vitro Activity of
ATB107
A summary of the key physicochemical and in vitro activity data for ATB107 is presented in

Table 1.
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Property Value Reference

Chemical Formula C₂₁H₂₈N₈ N/A

Molecular Weight 392.5 g/mol N/A

Target
Indole-3-glycerol phosphate

synthase (IGPS)
[1]

Binding Affinity (K)** 3 µM N/A

Minimum Inhibitory

Concentration (MIC) for M.

tuberculosis H37Ra

0.1 µg/mL N/A

Minimum Inhibitory

Concentration (MIC) for M.

tuberculosis H37Rv

0.1 µg/mL N/A

Activity against drug-resistant

strains

Effective against clinical

isolates of drug-resistant M.

tuberculosis

[1][2]

Mechanism of Action
ATB107 exerts its antimycobacterial effect by inhibiting IGPS, thereby disrupting the tryptophan

biosynthesis pathway[1]. This inhibition leads to a state of tryptophan starvation within the

bacterium. Proteomic studies have revealed that treatment with ATB107 results in altered

expression of several proteins in M. tuberculosis[1][2]. Notably, ATB107 decreases the

expression of the protein encoded by Rv3246c, which is a transcriptional regulatory protein of

the essential MtrA-MtrB two-component regulatory system[1]. The MtrA-MtrB system is crucial

for the viability of M. tuberculosis. The downstream effects of ATB107 on protein expression

share similarities with the response of M. tuberculosis to other antitubercular drugs like

isoniazid and ethionamide, suggesting a broader impact on the bacterial stress response[1].
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Proposed mechanism of action for ATB107.

Experimental Protocols
In Vitro IGPS Inhibition Assay
This protocol is designed to determine the inhibitory effect of ATB107 on the enzymatic activity

of IGPS.

Materials:

Recombinant M. tuberculosis IGPS

Substrate: 1-(o-carboxyphenylamino)-1-deoxy-D-ribulose 5'-phosphate (CdRP)

ATB107

Assay buffer: 5 mM Tris/HCl, pH 7.0

Spectrophotometer capable of measuring absorbance at 280 nm

37°C incubator

Procedure:

Prepare a stock solution of ATB107 in a suitable solvent (e.g., DMSO).

Prepare serial dilutions of ATB107 to achieve final concentrations ranging from 10⁻⁵ M to

10⁻⁴ M in the assay mixture.
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In a spectrophotometer cuvette, combine 480 µL of assay buffer, 10 µL of 1.24 µM IGPS,

and 10 µL of the respective ATB107 dilution or solvent control.

Pre-incubate the mixture at 37°C for 10 minutes.

Initiate the reaction by adding 10 µL of 30 mM CdRP.

Immediately monitor the increase in absorbance at 280 nm for 20 minutes at 37°C. The rate

of increase in absorbance is proportional to the IGPS activity.

Calculate the percentage of inhibition for each ATB107 concentration relative to the solvent

control.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

ATB107 concentration.

Determination of Minimum Inhibitory Concentration
(MIC)
This protocol outlines the determination of the MIC of ATB107 against M. tuberculosis using

the broth microdilution method.

Materials:

M. tuberculosis strain (e.g., H37Rv, H37Ra, or clinical isolates)

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-

catalase) and 0.05% Tween 80

ATB107

96-well microtiter plates

Resazurin solution (0.01% w/v in sterile water)

Incubator at 37°C

Procedure:
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Prepare a stock solution of ATB107 in DMSO.

Prepare a bacterial inoculum of M. tuberculosis adjusted to a McFarland standard of 1.0,

then dilute 1:20 in 7H9 broth.

In a 96-well plate, prepare two-fold serial dilutions of ATB107 in 7H9 broth, ranging from a

clinically relevant maximum concentration down to a sub-inhibitory concentration. Include a

drug-free control well.

Inoculate each well with 100 µL of the diluted bacterial suspension.

Seal the plates and incubate at 37°C for 7 days.

After incubation, add 30 µL of resazurin solution to each well and incubate for an additional

24-48 hours.

The MIC is defined as the lowest concentration of ATB107 that prevents a color change of

the resazurin indicator from blue to pink, indicating inhibition of bacterial growth.

Cytotoxicity Assay in THP-1 Macrophages
This protocol assesses the potential toxicity of ATB107 to mammalian cells using the human

monocytic cell line THP-1.

Materials:

THP-1 cells

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-

streptomycin

ATB107

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

37°C, 5% CO₂ incubator

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

Seed THP-1 cells into a 96-well plate at a density of 8 x 10⁴ cells/mL and incubate for 24

hours to allow for cell adherence and differentiation into macrophages (if desired, using

PMA).

Prepare serial dilutions of ATB107 in RPMI-1640 medium to achieve final concentrations

ranging from 50 to 200 µg/mL.

Remove the old medium from the cells and add 100 µL of the medium containing the

different concentrations of ATB107 or a vehicle control.

Incubate the cells for 12 hours at 37°C in a 5% CO₂ atmosphere.

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

After incubation, add 100 µL of solubilization solution to each well and incubate overnight to

dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Efficacy Studies: A General Framework
While specific in vivo efficacy data for ATB107 are not currently available in the public domain,

the following represents a standard workflow for evaluating a novel anti-tuberculosis compound

in a murine model.
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General workflow for in vivo efficacy testing.
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Pharmacokinetic and Pharmacodynamic (PK/PD)
Studies
Currently, there is no published pharmacokinetic or pharmacodynamic data specifically for

ATB107. For drug development professionals, conducting PK/PD studies is a critical next step.

Pharmacokinetic studies in animal models (e.g., mice) would aim to determine key parameters

such as:

Absorption

Distribution

Metabolism

Excretion

Bioavailability

Half-life

Pharmacodynamic studies would focus on correlating the pharmacokinetic parameters with the

antimicrobial efficacy to establish a dose-response relationship and optimize dosing regimens

for potential future clinical trials.

Synthesis of ATB107
A detailed, step-by-step synthesis protocol for ATB107 is not publicly available. The synthesis

of novel small molecules like ATB107 typically involves multi-step organic chemistry reactions.

Researchers interested in obtaining ATB107 should refer to chemical suppliers that list it in

their catalogs or consult the primary literature for potential synthetic routes.

Conclusion
ATB107 represents a promising lead compound for the development of new anti-tuberculosis

therapies due to its novel mechanism of action and potent in vitro activity against both drug-

sensitive and drug-resistant M. tuberculosis. The provided application notes and protocols offer
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a solid foundation for researchers to further investigate its potential. A critical next step in the

preclinical development of ATB107 will be the thorough evaluation of its in vivo efficacy and its

pharmacokinetic and pharmacodynamic properties. Such studies are essential to determine its

viability as a clinical candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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